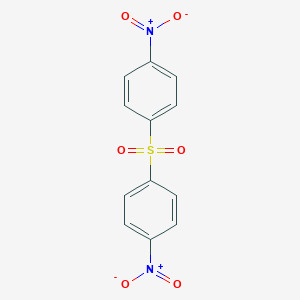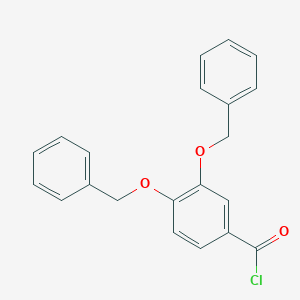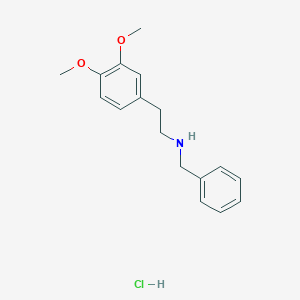
双(4-硝基苯基)砜
描述
“Bis(4-nitrophenyl) sulfone” is a chemical compound with the molecular formula C12H8N2O6S . It is also known by other names such as “4,4’-Dinitrodiphenyl Sulfone” and "1,1’-sulfonylbis 4-nitrobenzene" .
Synthesis Analysis
The synthesis of sulfones, including “Bis(4-nitrophenyl) sulfone”, involves various methods such as oxidation of sulfides, aromatic sulfonylation, alkylation/arylation of sulfinates, addition to alkenes and alkynes, and metal-catalyzed coupling reactions .Molecular Structure Analysis
The molecular weight of “Bis(4-nitrophenyl) sulfone” is 308.26 . The structure of sulfones typically adopts a distorted tetrahedral conformation with a large O–S–O angle, four medium C–S–O angles, and a smaller C–S–C angle .Chemical Reactions Analysis
Sulfones are versatile synthetic intermediates in organic chemistry. They can function as activating, electron-withdrawing substituents in Michael acceptors or as good leaving groups producing a sulfinate anion . Classical reactions of sulfones include the Ramberg–Bäcklund reaction of α-halo sulfones and the Julia–Lythgoe olefination .Physical And Chemical Properties Analysis
“Bis(4-nitrophenyl) sulfone” is a solid at 20 degrees Celsius . It appears as a white to light yellow powder or lump . Its density is 1.5±0.1 g/cm3 .科学研究应用
High-Performance Polymers
Bis(4-nitrophenyl) sulfone: is a key monomer in the synthesis of aromatic polysulfones , which are high-performance polymers. These polymers exhibit exceptional thermal resistance and strength over a wide temperature range, making them suitable for use in extreme conditions such as high operating temperatures, mechanical loading, aggressive chemical environments, and high-energy radiation .
Electronics and Machine Engineering
Due to their excellent thermal stability and mechanical properties, polysulfones derived from bis(4-nitrophenyl) sulfone are integral in the electronics and machine engineering sectors. They are used in the production of parts that require high precision and reliability under thermal stress .
Aviation and Aerospace
In aviation and aerospace, materials must withstand extreme conditions. Polysulfones made from bis(4-nitrophenyl) sulfone are used in the manufacturing of components that can endure the high temperatures and stresses encountered in these industries .
Medical Technology
The biocompatibility and stability of polysulfones allow for their use in medical technology. Bis(4-nitrophenyl) sulfone-based polymers are used in medical devices that require sterilization and exposure to harsh chemicals without degrading .
Robotics
Robotic components often require materials that can maintain integrity in various environmental conditions. Polysulfones synthesized from bis(4-nitrophenyl) sulfone provide the necessary durability and thermal stability for such applications .
Agrochemicals
Sulfones, including those derived from bis(4-nitrophenyl) sulfone, serve as intermediates in the synthesis of agrochemicals. They are used to create compounds that protect crops from pests and diseases while withstanding environmental factors .
Pharmaceutical Industry
In the pharmaceutical industry, bis(4-nitrophenyl) sulfone is used to synthesize sulfone-containing compounds. These compounds have diverse applications, ranging from drug development to the creation of active pharmaceutical ingredients .
Material Science
The unique properties of bis(4-nitrophenyl) sulfone-based sulfones make them valuable in material science. They contribute to the development of new materials with specific characteristics required for advanced technological applications .
安全和危害
作用机制
Target of Action
Bis(4-nitrophenyl) sulfone is a chemical compound that is primarily used in the synthesis of various organic compounds . The primary targets of this compound are the molecules it reacts with during these synthesis processes . .
Mode of Action
The mode of action of Bis(4-nitrophenyl) sulfone is largely dependent on the specific synthesis process it is involved in . For instance, in the sulfonation of nitrobenzene, Bis(4-nitrophenyl) sulfone may act as a reactant, contributing to the formation of new compounds .
Biochemical Pathways
It is known that sulfones, in general, are involved in various organic synthesis processes . These processes can lead to the formation of a wide range of compounds, including pharmaceuticals, agrochemicals, and polymers .
Pharmacokinetics
As a chemical used primarily in synthesis processes, its bioavailability would likely depend on the specific context and conditions of its use .
Result of Action
The result of Bis(4-nitrophenyl) sulfone’s action is the formation of new compounds during synthesis processes . The specific molecular and cellular effects would depend on the compounds formed and their subsequent interactions within a biological system.
属性
IUPAC Name |
1-nitro-4-(4-nitrophenyl)sulfonylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8N2O6S/c15-13(16)9-1-5-11(6-2-9)21(19,20)12-7-3-10(4-8-12)14(17)18/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVHNGWRPAFKGFP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1[N+](=O)[O-])S(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8N2O6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60151143 | |
| Record name | Benzene, 1,1'-sulfonylbis(4-nitro- (9CI) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60151143 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Bis(4-nitrophenyl) sulfone | |
CAS RN |
1156-50-9 | |
| Record name | 1,1′-Sulfonylbis[4-nitrobenzene] | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1156-50-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Sulfone, bis(p-nitrophenyl) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001156509 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1156-50-9 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=20609 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzene, 1,1'-sulfonylbis(4-nitro- (9CI) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60151143 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Bis(4-nitrophenyl) sulphone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.263 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4,4′-Dinitrodiphenyl sulfone | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WAV9B4UQ4D | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is a notable synthetic route for producing Bis(4-nitrophenyl) sulfone?
A1: Bis(4-nitrophenyl) sulfone can be synthesized via anodic oxidation. [] This electrochemical method offers an alternative to traditional chemical synthesis and may provide advantages in terms of reaction control and selectivity.
Q2: How can Bis(4-nitrophenyl) sulfone be utilized in polymer chemistry?
A2: Bis(4-nitrophenyl) sulfone serves as a monomer in the production of poly(sulfide sulfone). [] The nitro groups in the molecule undergo activated nucleophilic displacement by sodium sulfide, resulting in a polymer chain. This polymerization reaction is typically carried out at high temperatures (200°C) in a polar aprotic solvent like N-methyl-2-pyrrolidone (NMP).
Q3: What are some key properties of the poly(sulfide sulfone) derived from Bis(4-nitrophenyl) sulfone?
A3: The resulting poly(sulfide sulfone) exhibits solubility in various polar solvents, including NMP, dimethylformamide (DMF), and dimethylsulfoxide. [] It possesses a glass transition temperature of approximately 73°C, indicating a transition from a rigid, glassy state to a more flexible, rubbery state upon heating. Furthermore, the polymer displays thermal stability, with a char residue of 36% at 600°C in air, and has a limiting oxygen index of around 37, suggesting potential flame-retardant properties.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![[2,2'-Biquinoline]-4,4'-dicarboxylic acid](/img/structure/B74643.png)










![10-[2-(1-Methyl-2-piperidyl)ethyl]-2-(methylthio)phenothiazine HCl](/img/structure/B74668.png)